molecular formula C12H8F3N B13933675 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine

3,4,5-Trifluoro-[1,1-biphenyl]-2-amine

Cat. No.: B13933675
M. Wt: 223.19 g/mol
InChI Key: RPCDPYUKCHBTOU-UHFFFAOYSA-N
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Description

3,4,5-Trifluoro-[1,1-biphenyl]-2-amine is a chemical compound characterized by the presence of three fluorine atoms attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine typically involves the coupling of 3,4,5-trifluorophenyl boronic acid with ortho-nitro substituted benzene. The reaction is catalyzed by Ms-Pd (molecular sieve-supported palladium chloride) and uses potassium carbonate as an acid-binding agent. The reaction is carried out in dimethylformamide (DMF) at a temperature of 40°C for 10 hours, yielding a high purity product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-efficiency catalysts and optimized reaction conditions ensures high yield and purity. The process involves multiple steps, including washing, extraction, concentration, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluoro-[1,1-biphenyl]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine involves its interaction with specific molecular targets. For instance, in the context of its use as a fungicide (fluxapyroxad), it inhibits the succinate dehydrogenase enzyme, disrupting the citric acid cycle and mitochondrial electron transport pathways . This inhibition leads to the suppression of fungal growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trifluoro-[1,1-biphenyl]-2-amine is unique due to its specific arrangement of fluorine atoms on the biphenyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

2,3,4-trifluoro-6-phenylaniline

InChI

InChI=1S/C12H8F3N/c13-9-6-8(7-4-2-1-3-5-7)12(16)11(15)10(9)14/h1-6H,16H2

InChI Key

RPCDPYUKCHBTOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2N)F)F)F

Origin of Product

United States

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